![molecular formula C6H11ClFO5P B14481548 Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate CAS No. 67538-58-3](/img/structure/B14481548.png)
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate is an organophosphorus compound with a complex structure that includes chloro, ethoxy, fluoro, and phosphoryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate typically involves multiple steps. One common method includes the reaction of ethoxyphosphoryl chloride with fluoroethanol to form ethoxy(fluoro)phosphoryl intermediate. This intermediate is then reacted with methoxyacetyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like triethylamine or pyridine.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluoro and chloro groups may enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl chloro{[ethoxy(phosphoryl]methoxy}acetate: Lacks the fluoro group, which may affect its reactivity and binding properties.
Ethyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate: Contains an ethyl group instead of a methyl group, potentially altering its physical and chemical properties.
Methyl bromo{[ethoxy(fluoro)phosphoryl]methoxy}acetate: Substitutes the chloro group with a bromo group, which can influence its reactivity in substitution reactions.
Uniqueness
Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate is unique due to the presence of both fluoro and chloro groups, which can enhance its reactivity and specificity in various chemical and biological applications. The combination of these functional groups provides a versatile platform for further chemical modifications and applications.
Propriétés
Numéro CAS |
67538-58-3 |
|---|---|
Formule moléculaire |
C6H11ClFO5P |
Poids moléculaire |
248.57 g/mol |
Nom IUPAC |
methyl 2-chloro-2-[[ethoxy(fluoro)phosphoryl]methoxy]acetate |
InChI |
InChI=1S/C6H11ClFO5P/c1-3-13-14(8,10)4-12-5(7)6(9)11-2/h5H,3-4H2,1-2H3 |
Clé InChI |
YBONQIOQSMNYJN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(COC(C(=O)OC)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



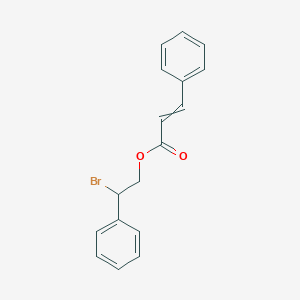
![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
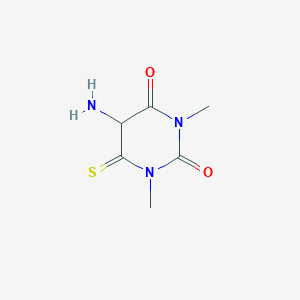
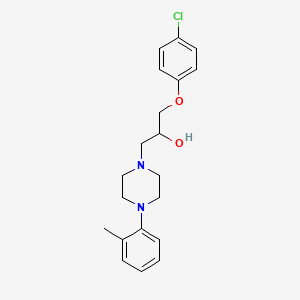
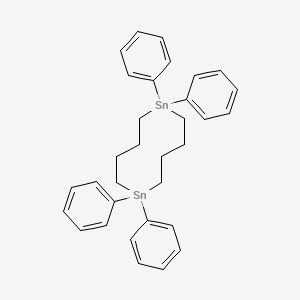
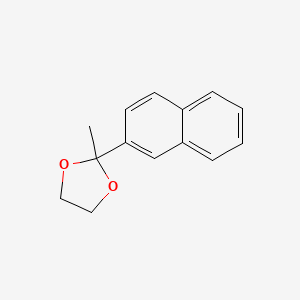
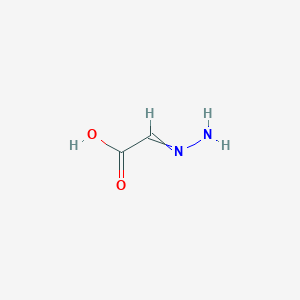

![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)
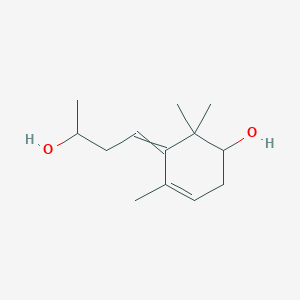
![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
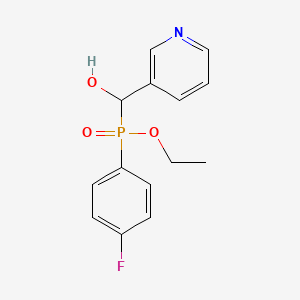
![6-[(8-Methylnonyl)oxy]-6-oxohexanoate](/img/structure/B14481541.png)
